6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one 6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18716038
InChI: InChI=1S/C9H9N3O2/c1-5-11-7-4-10-8(14-2)3-6(7)9(13)12-5/h3-4H,1-2H3,(H,11,12,13)
SMILES:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one

CAS No.:

Cat. No.: VC18716038

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name 6-methoxy-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C9H9N3O2/c1-5-11-7-4-10-8(14-2)3-6(7)9(13)12-5/h3-4H,1-2H3,(H,11,12,13)
Standard InChI Key KNFCQXWFRCNPTD-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CN=C(C=C2C(=O)N1)OC

Introduction

PropertyValue
Molecular FormulaC9H9N3O2\text{C}_9\text{H}_9\text{N}_3\text{O}_2
Molecular Weight191.19 g/mol
CAS NumberNot publicly disclosed
Purity (Commercial)≥98%

The methoxy group at position 6 and the methyl group at position 2 contribute to its stereoelectronic profile, influencing both solubility and target binding .

Structural Features

The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in enzyme active sites. Quantum mechanical calculations suggest that the pyrimidinone ring adopts a keto-enol tautomeric equilibrium, which may modulate its reactivity . Comparative analysis with pyrido[2,3-d]pyrimidines reveals that the [3,4-d] isomer exhibits distinct electronic properties due to differences in ring junction geometry .

Synthesis and Chemical Reactivity

Chemical Modifications

The compound undergoes electrophilic substitution at the pyridine ring’s C5 and C7 positions, enabling functionalization with halogens or nitro groups. Methoxy group demethylation under acidic conditions has been observed in analogous compounds, suggesting potential for generating reactive intermediates .

Research Applications and Therapeutic Implications

Medicinal Chemistry Studies

The compound serves as a scaffold for developing inhibitors of epigenetic regulators. Structural analogs with 6-methyl substitutions demonstrate improved metabolic stability in human liver microsomes (HLM), reducing clearance rates by >50% compared to non-methylated derivatives .

Physicochemical Properties and Stability

Molecular Characteristics

The compound’s calculated partition coefficient (AlogP = 1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its weak basicity (predicted pKaK_a = 6.2) facilitates salt formation and enhances oral bioavailability .

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